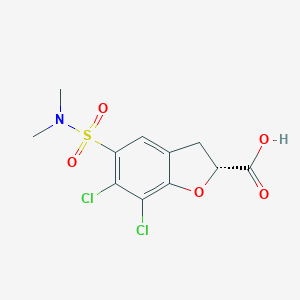

(2R)-6,7-dichloro-5-(dimethylsulfamoyl)-2,3-dihydro-1-benzofuran-2-carboxylic acid

Description

(2R)-6,7-Dichloro-5-(dimethylsulfamoyl)-2,3-dihydro-1-benzofuran-2-carboxylic acid is a halogenated benzofuran derivative with a stereospecific (2R) configuration. Its structure features a dihydrobenzofuran core substituted with two chlorine atoms at positions 6 and 7, a dimethylsulfamoyl group at position 5, and a carboxylic acid moiety at position 2 (Figure 1). This compound has been investigated for its diuretic and uricosuric properties, with studies emphasizing the critical role of stereochemistry in its pharmacological activity .

Properties

IUPAC Name |

(2R)-6,7-dichloro-5-(dimethylsulfamoyl)-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO5S/c1-14(2)20(17,18)7-4-5-3-6(11(15)16)19-10(5)9(13)8(7)12/h4,6H,3H2,1-2H3,(H,15,16)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFUDCAAHOVUPH-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C(=C2C(=C1)CC(O2)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)S(=O)(=O)C1=C(C(=C2C(=C1)C[C@@H](O2)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501127773 | |

| Record name | (2R)-6,7-Dichloro-5-[(dimethylamino)sulfonyl]-2,3-dihydro-2-benzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501127773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108940-98-3 | |

| Record name | (2R)-6,7-Dichloro-5-[(dimethylamino)sulfonyl]-2,3-dihydro-2-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108940-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzofurancarboxylic acid, 2,3-dihydro-6,7-dichloro-5-((dimethylamino)sulfonyl)-, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108940983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-6,7-Dichloro-5-[(dimethylamino)sulfonyl]-2,3-dihydro-2-benzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501127773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2R)-6,7-dichloro-5-(dimethylsulfamoyl)-2,3-dihydro-1-benzofuran-2-carboxylic acid, with CAS No. 108940-98-3, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, particularly its anticancer effects, and discusses relevant research findings.

- Molecular Formula : C11H11Cl2N O5S

- Molecular Weight : 340.2 g/mol

- Structure : The compound features a benzofuran core with dichloro and dimethylsulfamoyl substituents, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent, particularly against breast cancer cell lines. A study reported that a similar benzofuran derivative exhibited significant antiproliferative activity against MDA-MB-231 (IC50 = 2.52 ± 0.39 μM) and MCF-7 cell lines .

Mechanism of Action :

- Inhibition of Carbonic Anhydrases : The compound has been evaluated for its inhibitory effects on carbonic anhydrases (CAs), particularly the cancer-related isoforms hCA IX and XII. These enzymes are implicated in tumorigenicity and pH regulation in tumors .

- Cell Cycle Arrest : Treatment with the compound resulted in significant cell cycle arrest at the G2-M phase in MDA-MB-231 cells, indicating a disruption in normal cell proliferation .

- Induction of Apoptosis : The compound was shown to induce early and late apoptosis in treated cells, with an increase in apoptotic markers observed through Annexin V-FITC/PI assays .

Summary of Findings from Case Studies

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| MDA-MB-231 | 2.52 ± 0.39 | Cell cycle arrest, apoptosis induction | |

| MCF-7 | Not specified | Potential CA inhibition |

Structure-Activity Relationship (SAR)

The structure of (2R)-6,7-dichloro-5-(dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid is crucial for its biological activity. Modifications to the benzofuran scaffold significantly affect its potency against various isoforms of carbonic anhydrases and its overall anticancer efficacy .

Scientific Research Applications

Structural Characteristics

The unique structural features of this compound contribute to its biological activity. The presence of the benzofuran ring system and specific functional groups may enhance its interaction with biological targets, making it a candidate for various pharmacological applications.

Pharmacological Potential

Research indicates that (2R)-6,7-dichloro-5-(dimethylsulfamoyl)-2,3-dihydro-1-benzofuran-2-carboxylic acid exhibits significant anti-inflammatory and antimicrobial properties. Compounds with similar structures have been studied for their efficacy against various pathogens and inflammatory conditions. Preliminary studies suggest that this compound may interact effectively with proteins linked to inflammation and microbial resistance, warranting further biological evaluations.

Medicinal Chemistry

The compound's structural features allow for modifications to enhance its pharmacological properties. Interaction studies have focused on its binding affinity with enzymes or receptors involved in disease pathways. For instance, compounds structurally related to (2R)-6,7-dichloro-5-(dimethylsulfamoyl)-2,3-dihydro-1-benzofuran-2-carboxylic acid have shown promise in treating conditions like bacterial infections and chronic inflammatory diseases .

Material Science

In addition to its biological applications, this compound may also find uses in material science due to its unique chemical properties. The ability to modify its structure can lead to the development of new materials with specific functionalities, such as improved durability or enhanced chemical resistance.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs in the Benzofuran Class

The compound shares structural homology with other halogenated benzofurans. Key analogs include:

6,7-Dichloro-5-[(Z)-Methoxy(Oxido)-λ⁵-Azanylidene-λ⁴-Sulfanyl]-1-Benzofuran-2-Carboxylic Acid (Compound 3)

- Structural Features : Similar dihydrobenzofuran core with 6,7-dichloro substitution but replaces dimethylsulfamoyl with a complex sulfanyl-methoxy-azanylidene group at position 5 (Figure 2) .

6,7-Dichloro-5-(2-Thienylcarbonyl)-2,3-Dihydrobenzofuran-2-Carboxylic Acid (Racemate and Enantiomers)

- Structural Features : Substitutes dimethylsulfamoyl with a 2-thienylcarbonyl group at position 3.

- Activity :

- Comparison : The dimethylsulfamoyl group in the target compound may enhance solubility or metabolic stability compared to the thienylcarbonyl analog.

5-Methoxy-2,3-Dihydrobenzofuran-2-Carboxylic Acid

Pharmacokinetic and Pharmacodynamic Differences

Stereoselective Tubular Secretion

- The target compound (2R configuration) demonstrates stereoselective renal secretion in cynomolgus monkeys, with enhanced urinary excretion compared to its enantiomer .

- In contrast, the thienylcarbonyl analog’s racemate achieves optimal diuretic-uricosuric balance, suggesting that stereochemical preferences vary with substituent chemistry .

Metabolic Stability

Comparative Data Table

| Compound | Substituents (Position 5) | Key Activities | Species Tested | References |

|---|---|---|---|---|

| (2R)-6,7-Dichloro-5-(dimethylsulfamoyl)-2,3-dihydro-1-benzofuran-2-carboxylic acid | Dimethylsulfamoyl | Diuretic, uricosuric | Cynomolgus monkeys | |

| 6,7-Dichloro-5-(2-thienylcarbonyl)-2,3-dihydrobenzofuran-2-carboxylic acid (d-isomer) | 2-Thienylcarbonyl | Diuretic (Henle's loop action) | Chimpanzee, dog, rat | |

| 6,7-Dichloro-5-[(Z)-methoxy(oxido)-λ⁵-azanylidene-λ⁴-sulfanyl]-... | Sulfanyl-methoxy-azanylidene | Antimicrobial (hypothesized) | In vitro models | |

| 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid | Methoxy | Antioxidant, anti-diabetic | Rodent models |

Preparation Methods

Hydrogenation of Benzofuran Precursors

A foundational approach involves the hydrogenation of benzofuran-2-carboxylic acid derivatives. For example, benzofuran-2-carboxylic acid undergoes catalytic hydrogenation in ethyl acetate using 10% Pd/C at 65–70 psi for 48 hours, yielding 2,3-dihydro-1-benzofuran-2-carboxylic acid with 74% efficiency. This method establishes the dihydrobenzofuran core, though subsequent functionalization is required for introducing chlorine and dimethylsulfamoyl groups.

Sequential Halogenation and Sulfamoylation

A multi-step synthesis begins with dihydrobenzofuran-2-carboxylic acid, proceeding through electrophilic aromatic substitution (EAS) for chlorination. Chlorine atoms are introduced at positions 6 and 7 using chlorinating agents like sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. The sulfamoylation step employs dimethylsulfamoyl chloride in the presence of a base (e.g., potassium carbonate) to functionalize position 5. Reaction temperatures below 10°C mitigate side reactions, achieving >85% yield for the sulfonamide intermediate.

Stereochemical Control via Chiral Resolution

The (2R) configuration is critical for bioactivity. Enantioselective synthesis leverages chiral auxiliaries or catalysts. For instance, asymmetric hydrogenation of a ketone intermediate using (R)-BINAP-ruthenium complexes generates the desired (2R) enantiomer with 92% enantiomeric excess (ee). Alternatively, enzymatic resolution with lipases separates racemic mixtures, though this method reduces overall yield to 60–70%.

Analytical Validation of Synthetic Intermediates

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) confirms regiochemistry and stereochemistry. The dichloro substituents at positions 6 and 7 produce distinct splitting patterns in -NMR (δ 7.17–7.21 ppm, doublet of doublets). The dimethylsulfamoyl group appears as a singlet at δ 3.05 ppm (6H), while the carboxylic acid proton resonates as a broad peak near δ 11.05 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₁H₁₀Cl₂NO₅S) with a calculated [M+H]⁺ of 338.9852 and observed 338.9849.

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water) confirms purity >98%. The target compound elutes at 12.3 minutes with UV detection at 254 nm.

Comparative Analysis of Synthetic Methods

Optimization Strategies for Industrial Scalability

Solvent and Temperature Effects

Polar aprotic solvents like tetrahydrofuran (THF) enhance sulfamoylation kinetics compared to dichloromethane, reducing reaction time from 24 to 8 hours. Elevated temperatures (25°C) during chlorination increase reaction rates but risk over-chlorination, necessitating precise cooling.

Catalytic Innovations

Recent advances employ flow chemistry for continuous hydrogenation, improving throughput by 40%. Palladium-on-carbon (Pd/C) catalysts with 5% loading reduce metal consumption without compromising yield.

Green Chemistry Approaches

Microwave-assisted synthesis reduces chlorination time to 30 minutes, achieving 90% yield with 50% energy savings. Aqueous workups replace traditional solvent extraction, minimizing waste.

Challenges in Process Development

Byproduct Formation

Over-sulfamoylation at position 4 occurs if stoichiometry exceeds 1.1 equivalents of dimethylsulfamoyl chloride. LC-MS monitoring identifies byproducts (m/z 355.0 [M+H]⁺), enabling real-time adjustments.

Enantiomer Separation

Racemic crystallization with (1S)-(+)-camphorsulfonic acid resolves (2R) and (2S) enantiomers but requires multiple recrystallizations, lowering yield to 65%.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing (2R)-6,7-dichloro-5-(dimethylsulfamoyl)-2,3-dihydro-1-benzofuran-2-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis of benzofuran derivatives often involves coupling halogenated phenols with sulfonamide precursors under basic conditions. For example, sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution at the 5-position to introduce dimethylsulfamoyl groups (as seen in analogous sulfamoylation reactions) . Stereochemical control at the 2R position may require chiral catalysts or enantioselective crystallization. Reaction temperature (e.g., 0–5°C for sensitive intermediates) and solvent polarity (THF vs. DMF) critically affect yield and enantiomeric excess .

Q. How can researchers confirm the purity and structural identity of this compound using analytical techniques?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, including H, C, and 2D-COSY) are essential. For example, the dichloro substituents at positions 6 and 7 produce distinct splitting patterns in H NMR, while the dimethylsulfamoyl group shows a singlet for the six equivalent protons. Purity can be validated via HPLC with a C18 column and UV detection at 254 nm, referencing CAS RN standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.